L82

DNA Replication Enzyme Inhibition Mechanism of Action

L82 is the only uncompetitive inhibitor of human DNA ligase I (hLig1 IC50=12 μM) that stabilizes the enzyme–DNA complex, producing a cytostatic—not cytotoxic—phenotype. Unlike competitive inhibitors L67 and L189, L82 is Lig1-selective and does not cross-inhibit LigIII or LigIV. This uniquely clean pharmacology makes it indispensable for dissecting replication and single-strand break repair pathways in MCF7 and other cell models. Procure for mechanistic studies, target validation, and assay development.

Molecular Formula C11H8ClN5O4
Molecular Weight 309.66 g/mol
Cat. No. B10855116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL82
Molecular FormulaC11H8ClN5O4
Molecular Weight309.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O
InChIInChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+
InChIKeyWUVOGTSGMTVCGA-YIXHJXPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L82: A Selective, Uncompetitive DNA Ligase 1 (Lig1) Inhibitor for Cancer Probe and Mechanistic Studies


L82 is a small molecule DNA ligase 1 (Lig1) inhibitor identified through a structure-based, computer-aided drug design screen of 1.5 million low molecular weight chemicals [1]. It is characterized as a selective and uncompetitive inhibitor of human DNA ligase I (hLig1), with a reported IC50 of 12 μM in purified enzyme assays [2]. L82 belongs to a class of structurally related DNA ligase inhibitors, distinct from its comparators L67 and L189, and is primarily utilized as a chemical probe to dissect the catalytic activity and cellular functions of Lig1 in DNA replication and repair pathways [1][2].

Why Generic Substitution of L82 with Other DNA Ligase Inhibitors is Scientifically Invalid


Direct substitution of L82 with other DNA ligase inhibitors such as L67 or L189 is not supported by evidence due to fundamental differences in their mechanisms of action and resulting cellular phenotypes. While L67 and L189 act as competitive inhibitors with respect to the nicked DNA substrate, L82 functions as an uncompetitive inhibitor, a mechanism that stabilizes the DNA ligase I-nicked DNA complex [1]. This mechanistic divergence translates directly into distinct cellular outcomes: L82 induces a cytostatic effect in cell culture assays, whereas L67 and L189 are cytotoxic [1]. Furthermore, the selectivity profiles differ markedly, with L82 being selective for Lig1, while L67 inhibits both Lig1 and LigIII, and L189 is a pan-inhibitor of Lig1, LigIII, and LigIV [1]. These differences in target engagement, inhibition kinetics, and functional consequences preclude simple interchangeability and necessitate compound-specific experimental design.

Quantitative Differentiation of L82: A Comparator-Based Evidence Guide for Scientific Procurement


Uncompetitive Mechanism Differentiates L82 from Competitive Inhibitors L67 and L189

L82 acts as an uncompetitive inhibitor of DNA ligase I, a mechanism distinct from the competitive inhibition exhibited by the structurally related compounds L67 and L189 [1]. This uncompetitive mechanism is evidenced by its ability to stabilize the complex formed between DNA ligase I and nicked DNA [1].

DNA Replication Enzyme Inhibition Mechanism of Action

Cytostatic vs. Cytotoxic Phenotype: Functional Differentiation of L82 in Cell Culture

In cell culture assays, L82 induces a cytostatic effect, arresting cell proliferation without causing immediate cell death, whereas the comparators L67 and L189 are cytotoxic, leading to cell death [1]. This functional distinction is a direct consequence of their differing mechanisms of action and target selectivity.

Cancer Biology Cell Viability DNA Damage Response

Lig1 Selectivity of L82 Compared to Multi-Ligase Inhibitors L67 and L189

L82 exhibits a defined selectivity profile, specifically inhibiting DNA ligase I (Lig1), whereas L67 inhibits both Lig1 and LigIII, and L189 is a broad-spectrum inhibitor of Lig1, LigIII, and LigIV [1]. This selectivity was determined in DNA joining assays with purified proteins and cell extract assays of DNA replication, base excision repair, and nonhomologous end-joining [1].

DNA Repair Target Selectivity Chemical Probe

Potency and Anti-Proliferative Activity of L82 in Breast Cancer Cell Lines

L82 demonstrates concentration-dependent anti-proliferative activity in breast cancer cell lines, including MCF7 cells, with an IC50 of 12 μM against purified hLig1 [1]. Treatment of MCF7 cells with 50 μM L82 for up to 48 hours resulted in a transient G2/M accumulation followed by an accumulation in G0/G1, indicative of a cytostatic effect mediated by G1/S checkpoint activation .

Anti-proliferative Breast Cancer Cell Cycle

Defined Research Applications for L82 Based on Quantifiable Evidence


Investigating DNA Ligase I-Specific Functions in DNA Replication and Repair

The established selectivity of L82 for DNA ligase I (Lig1) over LigIII and LigIV [1] makes it a suitable chemical probe for dissecting the specific roles of Lig1 in DNA replication and single-strand break repair pathways, without confounding inhibition of the alternative ligases involved in base excision repair (LigIII) or non-homologous end-joining (LigIV).

Studying Cell Cycle Arrest and Cytostatic Responses in Cancer Models

The characterized cytostatic phenotype of L82 in cell culture, which contrasts with the cytotoxicity of L67 and L189 [1], makes it a valuable tool for investigating the cellular response to replication stress and the activation of the G1/S checkpoint, particularly in breast cancer cell lines such as MCF7 .

Probing the Catalytic Mechanism of DNA Ligase I Through Uncompetitive Inhibition

The unique uncompetitive mechanism of L82, which stabilizes the DNA ligase I-nicked DNA complex [1], provides a distinct pharmacological approach for structural and kinetic studies aimed at elucidating the catalytic cycle of DNA ligase I, particularly the phosphodiester bond formation step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L82

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.